Aquilarone B
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Overview
Description
Aquilarone B is a chromone derivative isolated from the resinous heartwood of Aquilaria species, commonly known as agarwood. Agarwood is highly valued for its fragrant properties and has been used in traditional medicine, religious rites, and cultural activities. This compound is known for its anti-inflammatory effects and is one of the many bioactive compounds found in agarwood .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aquilarone B can be synthesized through various chemical reactions involving the chromone skeleton. The synthetic route typically involves the condensation of appropriate phenolic compounds with chromone derivatives under controlled conditions. Specific details on the synthetic routes and reaction conditions for this compound are not widely documented, but general methods for synthesizing chromone derivatives can be applied .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from agarwood. The extraction process involves the use of organic solvents such as ethanol or methanol to isolate the compound from the resinous wood. Advanced techniques like chromatography are employed to purify this compound from the crude extract .
Chemical Reactions Analysis
Types of Reactions
Aquilarone B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the chromone skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized chromones, reduced chromones, and substituted chromone derivatives .
Scientific Research Applications
Aquilarone B has several scientific research applications:
Chemistry: Used as a reference compound for studying chromone derivatives and their chemical properties.
Biology: Investigated for its anti-inflammatory and potential anti-cancer properties.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and other medical conditions.
Industry: Utilized in the fragrance industry due to its aromatic properties
Mechanism of Action
Aquilarone B exerts its effects primarily through its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation. The molecular targets and pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the modulation of cyclooxygenase (COX) enzymes .
Comparison with Similar Compounds
Similar Compounds
- Aquilarone A
- Aquilarone C
- Aquilarone D
- Aquilarone F
- Aquilarone G
- Aquilarone I
Uniqueness
Aquilarone B is unique due to its specific chromone structure and its potent anti-inflammatory effects. While other similar compounds also exhibit bioactive properties, this compound stands out for its specific molecular interactions and therapeutic potential .
Properties
Molecular Formula |
C17H18O6 |
---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
(5S,6S,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14-,15-,16+/m0/s1 |
InChI Key |
CWMIROLCTHMEEO-YHUYYLMFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@H]([C@H]3O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |
Origin of Product |
United States |
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